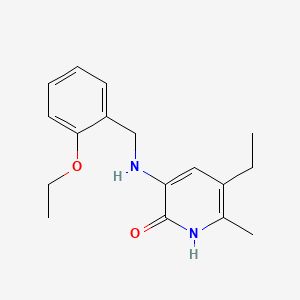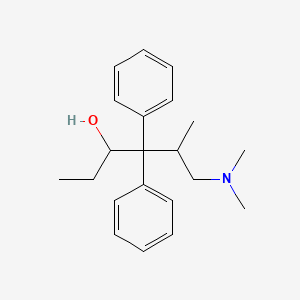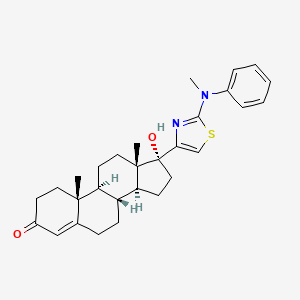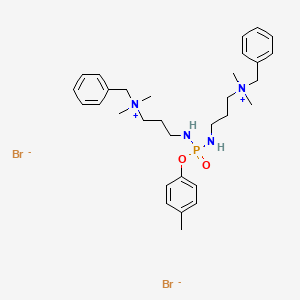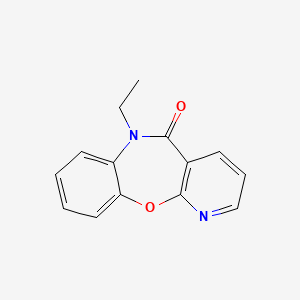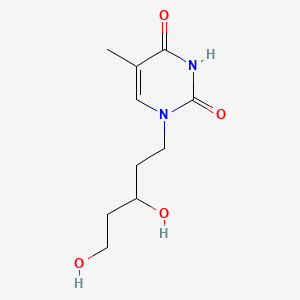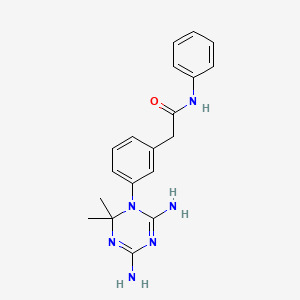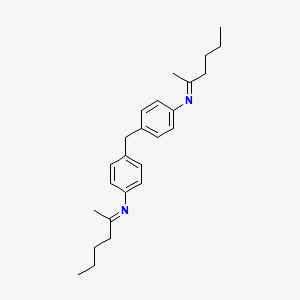
Benzenamine, 4,4'-methylenebis[N-(1-methylpentylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis[n-(1-methylpentylidene)aniline] is an organic compound with the molecular formula C25H34N2 It is a derivative of aniline and is characterized by the presence of two aniline groups connected by a methylene bridge, with each aniline group further substituted by a 1-methylpentylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[n-(1-methylpentylidene)aniline] typically involves the condensation reaction between 4,4’-methylenedianiline and 1-methylpentanal. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bonds. The general reaction scheme is as follows:
[ \text{4,4’-Methylenedianiline} + \text{1-Methylpentanal} \rightarrow \text{4,4’-Methylenebis[n-(1-methylpentylidene)aniline]} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[n-(1-methylpentylidene)aniline] may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis[n-(1-methylpentylidene)aniline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the imine bonds can yield the corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
4,4’-Methylenebis[n-(1-methylpentylidene)aniline] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis[n-(1-methylpentylidene)aniline] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenedianiline: Lacks the 1-methylpentylidene substitution, making it less sterically hindered.
4,4’-Methylenebis[N,N-dimethylaniline]: Contains N,N-dimethyl groups instead of 1-methylpentylidene groups, affecting its reactivity and solubility.
Uniqueness
4,4’-Methylenebis[n-(1-methylpentylidene)aniline] is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
67599-06-8 |
|---|---|
Formule moléculaire |
C25H34N2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
N-[4-[[4-(hexan-2-ylideneamino)phenyl]methyl]phenyl]hexan-2-imine |
InChI |
InChI=1S/C25H34N2/c1-5-7-9-20(3)26-24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)27-21(4)10-8-6-2/h11-18H,5-10,19H2,1-4H3 |
Clé InChI |
JDKFIBYYGNZCBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(C)CCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




